molecular formula C17H32O3 B1212995 12-(2,3-Dihydroxycyclopentyl)-2-dodecanone CAS No. 6626-62-6

12-(2,3-Dihydroxycyclopentyl)-2-dodecanone

Cat. No. B1212995
CAS RN: 6626-62-6
M. Wt: 284.4 g/mol
InChI Key: VOFBBQZXUQXUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(2,3-Dihydroxycyclopentyl)-2-dodecanone is a member of cyclopentanols.

Scientific Research Applications

Synthesis and Functional Applications

  • Synthetic Pathways : 12-(2,3-Dihydroxycyclopentyl)-2-dodecanone is synthesized using various chemical reactions, such as Michael addition, Nef reaction, and Wittig–Horner reaction. These processes yield compounds with fungicidal activity, demonstrating the compound's potential in agricultural applications (Li et al., 2007).

  • Liposome Formation : It has been used in the synthesis of complex liposomal structures for biomedical applications, like drug delivery. The process involves esterification reactions and results in highly stable polymerized liposomes (Sadownik et al., 1986).

  • Photoreactive Applications : Derivatives of the compound have shown high quantum yield in decomposition, suggesting their usefulness in biological applications, particularly in binding phospholipids to membrane proteins (McGarvey et al., 1992).

Biochemical Implications

  • Biosynthesis of 1-Alkenes : Research has indicated that compounds similar to 12-(2,3-Dihydroxycyclopentyl)-2-dodecanone are involved in the biosynthesis of 1-alkenes in plants. This indicates its significance in understanding plant biochemistry and potential applications in agriculture (Görgen & Boland, 1989).

  • Catalysis and Chemical Transformations : The compound and its derivatives have been used in catalyzing various oxidation reactions, showcasing its potential in industrial chemistry (Shul’pin et al., 2013).

  • Stereochemistry Research : Studies on the stereochemistry of molecules containing similar structures to 12-(2,3-Dihydroxycyclopentyl)-2-dodecanone help understand the formation of complex organic molecules, which is crucial in medicinal chemistry and drug design (Akimova et al., 2001).

properties

CAS RN

6626-62-6

Product Name

12-(2,3-Dihydroxycyclopentyl)-2-dodecanone

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

12-(2,3-dihydroxycyclopentyl)dodecan-2-one

InChI

InChI=1S/C17H32O3/c1-14(18)10-8-6-4-2-3-5-7-9-11-15-12-13-16(19)17(15)20/h15-17,19-20H,2-13H2,1H3

InChI Key

VOFBBQZXUQXUQN-UHFFFAOYSA-N

SMILES

CC(=O)CCCCCCCCCCC1CCC(C1O)O

Canonical SMILES

CC(=O)CCCCCCCCCCC1CCC(C1O)O

Other CAS RN

6626-62-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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